molecular formula C7H8ClNO2S B169386 4-Amino-3-mercaptobenzoic acid hydrochloride CAS No. 1571-66-0

4-Amino-3-mercaptobenzoic acid hydrochloride

Cat. No. B169386
CAS RN: 1571-66-0
M. Wt: 205.66 g/mol
InChI Key: JDKUQNGATAJKNQ-UHFFFAOYSA-N
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Description

4-Amino-3-mercaptobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H8ClNO2S . It is a probe molecule with thiol and carboxylic groups that form self-assembled monolayers (SAMs) which can be used for the development of surface-enhanced Raman spectroscopy (SERS) sensors .


Molecular Structure Analysis

The molecular structure of 4-Amino-3-mercaptobenzoic acid hydrochloride consists of a benzene ring substituted with an amino group (NH2), a mercapto group (SH), and a carboxylic acid group (COOH). The hydrochloride indicates that the compound forms a salt with hydrochloric acid .


Physical And Chemical Properties Analysis

4-Amino-3-mercaptobenzoic acid hydrochloride has a molecular weight of 205.66 . It appears as a white to gray solid and should be stored at 0-8 °C in a dry, cool, and well-ventilated place .

Scientific Research Applications

Synthesis and Detection Applications

  • Synthesis of Functionalized Gold Nanoparticles : 4-Amino-3-mercaptobenzoic acid (AMBA) has been utilized in synthesizing functionalized gold nanoparticles. These nanoparticles exhibit a selective recognition ability and are effective in the colorimetric detection of cyhalothrin, a pesticide. This detection system can be applied to different water samples, showcasing its utility in environmental monitoring (Boussouar Imene et al., 2014).

Coordination Chemistry and Nanoparticle Protection

  • Coordination Chemistry of Mercaptobenzoate Ligands : Research indicates that 4-Amino-3-mercaptobenzoic acid and its isomers are significant in coordination chemistry, showing a range of coordination modes. These ligands are particularly useful in constructing early-late heterobimetallic complexes and in protecting metallic gold and silver nanoparticles (E. Tiekink & W. Henderson, 2017).

Analytical Chemistry Applications

  • MALDI Matrix for Metal Analysis : 4-Mercaptobenzoic acid, a related compound, has been introduced as a matrix for mass spectrometry analysis of metals. This application enhances the signal intensity and reproducibility in the sensitive determination of ultratrace metals, demonstrating its value in analytical chemistry (Qianqian Sun et al., 2021).

Material Science and Surface Chemistry

  • Spectroscopic Studies and Surface Chemistry : Studies involving vibrational spectroscopy and density functional theory of 4-mercaptobenzoic acid provide insights into its molecular structure and surface chemistry. These findings are valuable for understanding the interaction of this compound with various surfaces, which can be leveraged in material science (Ran Li et al., 2015).

Biomedical Research and Drug Development

  • Synthesis of Biologically Active Molecules : The compound has been used in the synthesis of new biologically active molecules with potential antibacterial properties. This highlights its role in drug development and biomedical research (B. S. Holla et al., 2003).

  • Anticancer Agent Synthesis : 4-Amino-3-mercaptobenzoic acid is also a key precursor in the synthesis of compounds with anticancer properties, underscoring its relevance in the field of oncology and pharmaceutical research (K. Bhat et al., 2004).

Environmental Sensing and Photocatalysis

  • Environmental Sensing Applications : The compound has been involved in the development of a colorimetric detection method for D-amino acids. This method, based on the anti-aggregation of gold nanoparticles, is significant for environmental sensing and monitoring (Longfei Yuan et al., 2014).

  • Photocatalytic Hydrogen Evolution : Research on modifying CdWO4 with 4-mercaptobenzoic acid demonstrates enhanced photocatalytic hydrogen evolution. This is indicative of its potential in energy conversion and environmental applications (Danning Xing et al., 2019).

properties

IUPAC Name

4-amino-3-sulfanylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S.ClH/c8-5-2-1-4(7(9)10)3-6(5)11;/h1-3,11H,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKUQNGATAJKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697193
Record name 4-Amino-3-sulfanylbenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-mercaptobenzoic acid hydrochloride

CAS RN

1571-66-0
Record name 4-Amino-3-sulfanylbenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
RC Lang, CM Williams, MJ Garson - Organic preparations and …, 2003 - Taylor & Francis
… 4-Amino-3-mercaptobenzoic Acid Hydrochloride (4).- A suspension of 3 (6.0 g, 0.026 mol) and potassium hydroxide (26.3 g, 0.469 mol) in rigorously degassed demineralized water (50 …
Number of citations: 3 www.tandfonline.com
JF Wolfe, SRI INTERNATIONAL MENLO PARK CA - 1980 - apps.dtic.mil
… After heating under argon to 150C for 6 h and then cooling to 25*C, 6.0 g 4-amino-3-mercaptobenzoic acid hydrochloride was added. The reaction mixture was heated to 500 C for 24 h …
Number of citations: 1 apps.dtic.mil
TT Tsai, FE Arnold, WF Hwang - Journal of Polymer Science …, 1989 - Wiley Online Library
A series of novel ABA block copolymers were synthesized containing a rigid‐rod (B) block for reinforcement and a flexible coil (A) block as the matrix. Poly[(benzo[1, 2d: 4, 5d′]…
Number of citations: 19 onlinelibrary.wiley.com
H STRENGTH, HMA HETEROCYCLIC - 1987 - Citeseer
A series of novel ABA block copolymers were synthesized containing a rigid-rod (B) block for reinforcement and a flexible coil (A) block as the matrix. Poly [(benzo [1, 2d: 4, 5d'] …
Number of citations: 2 citeseerx.ist.psu.edu
JF Wolfe, BH Loo, RA Sanderson… - MRS Online Proceedings …, 1987 - cambridge.org
… 2-(4-(Dimethylamino)phenyl)-6-carboxybenzothiazole (3) 4-Amino-3-mercaptobenzoic acid hydrochloride (6-42 g, 31.22 mmol) was placed in a 100 mL resin kettle equipped with …
Number of citations: 7 www.cambridge.org
TT Tsai, FE Arnold… - 1987 - apps.dtic.mil
This paper describes our research on the synthesis and properties of ABA block copolymers composed of a rigid-rod B block for reinforcement and a flexible coil A block as the matrix. In …
Number of citations: 0 apps.dtic.mil
H Matsuoka, N Ohi, M Mihara, H Suzuki… - Journal of medicinal …, 1997 - ACS Publications
… 4-Amino-3-mercaptobenzoic Acid Hydrochloride (12). A solution of 11 (400 g, 1.74 mol) and KOH (1.74 kg, 31.1 mol) was refluxed for 4 h and then cooled to room temperature and …
Number of citations: 194 pubs.acs.org
EN Djuidje, R Barbari, A Baldisserotto, E Durini… - Antioxidants, 2022 - mdpi.com
… for the synthesis of 2,6-disubstituted benzothiazole was the preparation of two intermediates according to a modified procedure [33]: 4-amino-3-mercaptobenzoic acid hydrochloride (3) …
Number of citations: 14 www.mdpi.com
EN Djuidje, S Sciabica, R Buzzi, V Dissette… - Bioorganic …, 2020 - Elsevier
… The initial step was the preparation of intermediates 4-amino-3-mercaptobenzoic acid hydrochloride (7) and bis(2-amino-4-benzenesulfonamide)disulfide (10) according to a modified …
Number of citations: 22 www.sciencedirect.com
K Serdons, C Terwinghe, P Vermaelen… - Journal of medicinal …, 2009 - ACS Publications
Imaging agents targeting amyloid β (Aβ) may be useful for early diagnosis and follow-up of treatment of patients with Alzheimer’s disease (AD). Three of five tested 2-(4′-fluorophenyl)-…
Number of citations: 119 pubs.acs.org

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